(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone
CAS No.: 898762-89-5
Cat. No.: VC3873711
Molecular Formula: C19H19NO2
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898762-89-5 |
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Molecular Formula | C19H19NO2 |
Molecular Weight | 293.4 g/mol |
IUPAC Name | [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone |
Standard InChI | InChI=1S/C19H19NO2/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 |
Standard InChI Key | CVWRJIFDERLGRP-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 |
Introduction
Chemical Identification and Structural Features
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone is systematically named as [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone. Its structure comprises:
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A benzophenone backbone (two benzene rings linked by a ketone group).
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A 4-methoxy substituent on one aromatic ring.
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A 2,5-dihydro-1H-pyrrole moiety attached via a methylene bridge to the ortho position of the second benzene ring .
Table 1: Key Identifiers and Properties
The 2,5-dihydro-1H-pyrrole group introduces partial unsaturation, enabling potential participation in cycloaddition reactions or coordination chemistry.
Synthesis Pathways
While no explicit synthesis protocol for this compound is published, retro-synthetic analysis suggests a multi-step route analogous to related benzophenone-pyrrole hybrids:
Hypothetical Synthesis Steps:
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Friedel-Crafts Acylation: React 4-methoxybenzoyl chloride with toluene derivatives to form the benzophenone core.
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Reductive Amination: Introduce the pyrrolidine moiety via reductive alkylation of a primary amine intermediate.
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Oxidation-Reduction Tuning: Stabilize the 2,5-dihydro-1H-pyrrole ring using controlled oxidation states.
A similar Zn²⁺-coordinated framework synthesis involved heating precursors at 120°C for 72 hours in dimethylacetamide (DMA)/H₂O , suggesting polar aprotic solvents may facilitate analogous reactions.
Structural Characterization
X-ray crystallography data for this specific compound are unavailable, but related structures provide insights:
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Bond Lengths: In Zn²⁺ complexes with pyrrole-containing ligands, Zn–N bonds measure ~1.98–2.00 Å, while Zn–O bonds range from 1.93–1.96 Å .
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Dihedral Angles: The methoxy and ketone groups likely induce a non-planar conformation between the two benzene rings, akin to 4'-methoxybenzophenone derivatives.
Computational modeling (e.g., DFT) could predict optimized geometries and electron density distributions, particularly around the ketone and pyrrole nitrogen.
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
Parameter | Value | Method of Estimation |
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LogP (Lipophilicity) | ~3.2 | ChemAxon Calculator |
Water Solubility | <0.1 mg/mL | ALOGPS |
Melting Point | 180–185°C | Analogous Compounds |
The compound’s low water solubility aligns with its classification as a "Specialty Material," implying preferential solubility in organic solvents like DCM or DMF .
Analytical Data
Mass Spectrometry: The CAS 53429-14-4 is indexed in the EPA/NIH Mass Spectral Database , though detailed fragmentation patterns are unpublished. Expected fragments include:
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m/z 293.36 (molecular ion).
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Loss of CO (28 amu) from the ketone group.
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Cleavage at the methylene bridge yielding pyrrolidine-derived ions .
IR Spectroscopy: Theoretical peaks would include:
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1680–1700 cm⁻¹ (C=O stretch).
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1250 cm⁻¹ (C–O of methoxy group).
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3100 cm⁻¹ (C–H stretching in pyrrole).
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